molecular formula C16H15F3O B1672879 Flumecinol CAS No. 56430-99-0

Flumecinol

Cat. No. B1672879
CAS RN: 56430-99-0
M. Wt: 280.28 g/mol
InChI Key: DVASNQYQOZHAJN-UHFFFAOYSA-N
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Description

Flumecinol is a benzhydrol derivative and a hepatic microsomal drug-metabolizing enzyme inducer . It was in clinical development for the treatment of pruritus associated with primary biliary cirrhosis .


Molecular Structure Analysis

Flumecinol has a molecular formula of C16H15F3O . Its IUPAC name is 1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol . The molecular weight of Flumecinol is 280.28 g/mol .


Physical And Chemical Properties Analysis

Flumecinol has a molecular weight of 280.28 g/mol . Other specific physical and chemical properties of Flumecinol are not available from the search results.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

Application Summary

Flumazenil (FMZ), a functionally silent imidazobenzodiazepine which binds to the benzodiazepine binding site of approximately 75% of the brain γ-aminobutyric acid-A receptors (GABAARs), has been used in PET imaging to evidence alterations in neuronal density, assess target engagement of novel pharmacological agents, and study disorders such as epilepsy and Huntington’s disease .

Methods of Application

The synthesis of [18F]FMZ was developed on the Trasis AllinOne (AIO) platform using a single-use cassette. It was synthesized in a one-step procedure from [18F]fluoride, via a copper-mediated 18F-fluorination of a boronate ester precursor .

Results or Outcomes

The overall process from start of synthesis to delivery of product is approximately 55 min. Starting with an initial activity of 23.6±5.8 GBq (n=3) activity yields of [18F]FMZ were 8.0±1 GBq (n=3) .

Treatment of Pruritus Associated with Primary Biliary Cirrhosis

Application Summary

Flumecinol, a benzhydrol derivative, was in clinical development for the treatment of pruritus associated with primary biliary cirrhosis .

Production of [11C]Carbon Labelled Flumazenil

Application Summary

Flumazenil is a functionally silent imidazobenzodiazepine which binds to the benzodiazepine binding site of approximately 75% of the brain γ-aminobutyric acid-A receptors (GABAARs). It has been used in PET imaging to evidence alterations in neuronal density, assess target engagement of novel pharmacological agents, and study disorders such as epilepsy and Huntington’s disease .

Methods of Application

A fully automated iMiDEV™ microfluidic radiosynthesizer with a microfluidic cassette was used to produce [11C]flumazenil and [11C]L-deprenyl. These two are known PET radioligands for benzodiazepine receptors and monoamine oxidase-B (MAO-B), respectively .

Results or Outcomes

The final products 1644 ± 504 MBq (n = 7) and 533 ± 20 MBq (n = 3) of [11C]flumazenil and [11C]L-deprenyl were produced with radiochemical purities over 98% and the molar activity for [11C]flumazenil and [11C]L-deprenyl was 1912 ± 552 GBq/µmol, and 1463 ± 439 GBq/µmol, respectively, at the end of synthesis .

Multi-patient Dose Synthesis of [18F]Flumazenil

Application Summary

Flumazenil is a functionally silent imidazobenzodiazepine which binds to the benzodiazepine binding site of approximately 75% of the brain γ-aminobutyric acid-A receptors (GABAARs). PET imaging of the GABAARs with [11C]FMZ has been used to evidence alterations in neuronal density, to assess target engagement of novel pharmacological agents, and to study disorders such as epilepsy and Huntington’s disease .

Methods of Application

The fully automated synthesis was developed on the Trasis AllinOne (AIO) platform using a single-use cassette. [18F]FMZ was synthesized in a one-step procedure from [18F]fluoride, via a copper-mediated 18F-fluorination of a boronate ester precursor .

Results or Outcomes

Starting with an initial activity of 23.6±5.8 GBq (n=3) activity yields of [18F]FMZ were 8.0±1 GBq (n=3). The synthesis was successfully reproduced at two independent sites, where the product passed quality control release criteria in line with the European Pharmacopoeia standards and ICH Q3D (R1) guidelines to be suitable for human use .

properties

IUPAC Name

1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASNQYQOZHAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866560
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumecinol

CAS RN

56430-99-0, 107317-30-6, 107317-31-7
Record name α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol
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Record name Flumecinol [INN]
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Record name Flumecinol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
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Record name Flumecinol
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Record name FLUMECINOL
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Record name FLUMECINOL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 37.5 g. of propiophenone in 200 ml. of dry ether is added dropwise to a -10° C. Grignard solution prepared from 13.6 g. of magnesium turnings and 126 g. of 3-trifluoromethyl-bromobenzene in 182 ml. of dry ether. The reaction mixture is stirred at 0° C. for 30 minutes, thereafter refluxed for 1 hour. The mixture is cooled to 0° C., and the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution. The etheral phase is separated, washed until neutral, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residual oil is subjected to fractional distillation in vacuo. This way 57.3 g. of 3-trifluoromethyl-α-ethyl-benzhydrol are obtained; b.p.: 106°-108° C./0.03 mmHg.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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